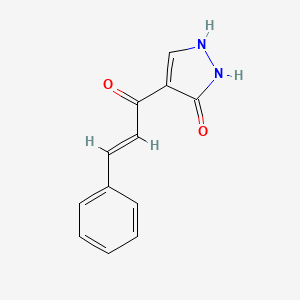
(E)-4-Cinnamoyl-1H-pyrazol-3(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-4-Cinnamoyl-1H-pyrazol-3(2H)-one: cinnamoylpyrazolone , belongs to the class of pyrazolone derivatives. Its chemical structure features a cinnamoyl group (C6H5CH=CHCO-) attached to a pyrazolone ring. The “E” in the name indicates the trans configuration of the double bond in the cinnamoyl moiety.
Méthodes De Préparation
Synthetic Routes:
Several synthetic routes exist for preparing cinnamoylpyrazolone. Here are two common methods:
-
Claisen-Schmidt Condensation
- React cinnamaldehyde (C6H5CH=CHCHO) with ethyl acetoacetate (CH3COCH2COOEt) in the presence of a base (usually sodium ethoxide or sodium hydroxide).
- The condensation leads to the formation of cinnamoylpyrazolone.
- The reaction proceeds via an enolate intermediate, followed by cyclization.
-
Acylation of Pyrazolone
- Start with 1H-pyrazol-3(2H)-one (a pyrazolone compound).
- React it with cinnamoyl chloride (C6H5CH=CHCOC1) or cinnamic acid (C6H5CH=CHCOOH) in the presence of a base.
- The acylation results in the desired product.
Industrial Production:
Cinnamoylpyrazolone is not produced industrially on a large scale. it serves as an intermediate in the synthesis of other compounds.
Analyse Des Réactions Chimiques
Cinnamoylpyrazolone participates in various chemical reactions:
Oxidation: It can be oxidized to form cinnamoylpyrazole carboxylic acid.
Reduction: Reduction of the carbonyl group yields the corresponding alcohol.
Substitution: The cinnamoyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions: Alkali metal hydroxides (e.g., NaOH), acid chlorides, and reducing agents (e.g., NaBH4) are commonly used.
Major Products: The major products depend on the specific reaction conditions and substituents present.
Applications De Recherche Scientifique
Cinnamoylpyrazolone finds applications in:
Organic Synthesis: As a versatile building block for more complex molecules.
Medicinal Chemistry: It has potential as an anti-inflammatory or antioxidant agent.
Dye Chemistry: Used in the synthesis of dyes and pigments.
Photophysics: Its electronic properties make it interesting for photophysical studies.
Mécanisme D'action
The exact mechanism of action for cinnamoylpyrazolone’s effects (e.g., anti-inflammatory activity) remains an area of ongoing research. It likely involves interactions with cellular targets and signaling pathways.
Comparaison Avec Des Composés Similaires
Cinnamoylpyrazolone shares similarities with other pyrazolone derivatives, such as acetylpyrazolone and benzoylpyrazolone. its unique cinnamoyl group sets it apart.
Propriétés
Formule moléculaire |
C12H10N2O2 |
|---|---|
Poids moléculaire |
214.22 g/mol |
Nom IUPAC |
4-[(E)-3-phenylprop-2-enoyl]-1,2-dihydropyrazol-3-one |
InChI |
InChI=1S/C12H10N2O2/c15-11(10-8-13-14-12(10)16)7-6-9-4-2-1-3-5-9/h1-8H,(H2,13,14,16)/b7-6+ |
Clé InChI |
LDOHTHVSCPGPSP-VOTSOKGWSA-N |
SMILES isomérique |
C1=CC=C(C=C1)/C=C/C(=O)C2=CNNC2=O |
SMILES canonique |
C1=CC=C(C=C1)C=CC(=O)C2=CNNC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Methoxy-3-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12904531.png)
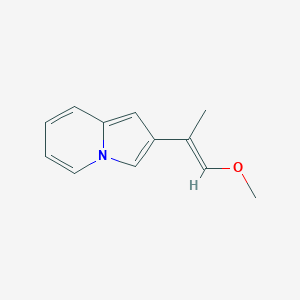
![3,4,6,7-Tetrabromo-1,2-dichlorodibenzo[b,d]furan](/img/structure/B12904558.png)

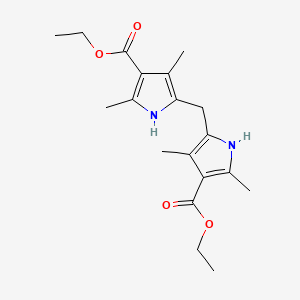
![7-Fluoro-1,2,3,4-tetrahydrodibenzo[b,d]furan](/img/structure/B12904571.png)

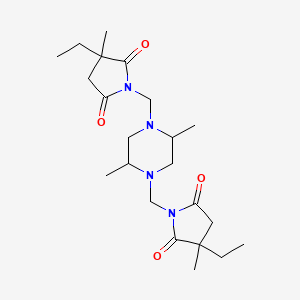
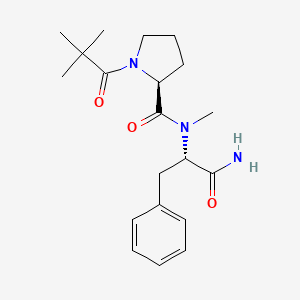
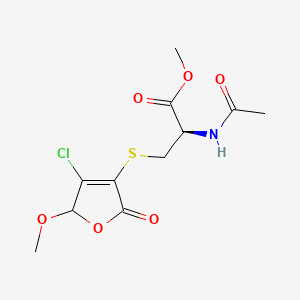

![7-[3-(Morpholin-4-yl)propoxy]-6-nitro-4-oxo-1,4-dihydroquinoline-3-carbonitrile](/img/structure/B12904611.png)
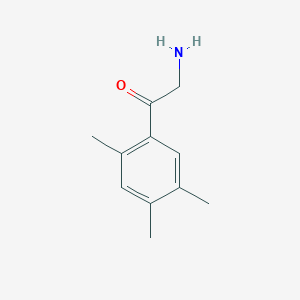
![3-[2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl]-1,5-dimethylpyrimido[5,4-b]indole-2,4-dione](/img/structure/B12904622.png)
